Home > Products > Screening Compounds P102735 > Vancomycin aglycon
Vancomycin aglycon - 82198-76-3

Vancomycin aglycon

Catalog Number: EVT-309363
CAS Number: 82198-76-3
Molecular Formula: C53H52Cl2N8O17
Molecular Weight: 1143.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vancomycin aglycon is the aglycone form of vancomycin, a naturally occurring glycopeptide antibiotic produced by the bacterium Amycolatopsis orientalis. [] It lacks the sugar moieties present in the intact vancomycin molecule. This core structure, comprising a heptapeptide with multiple aromatic rings and cross-links, is primarily responsible for the antibiotic's binding affinity to its target, the D-Ala-D-Ala terminus of peptidoglycans in bacterial cell walls. [] Vancomycin aglycon itself exhibits limited antimicrobial activity but serves as a crucial tool for understanding the mechanism of action of vancomycin, studying bacterial resistance mechanisms, and developing novel antibiotics. []

Future Directions
  • Further optimization of synthetic methodologies: Developing more efficient, scalable, and versatile synthetic routes to vancomycin aglycon will facilitate the production of diverse analogs for research and drug development. [, ]
  • Exploring new binding pocket modifications: Identifying novel modifications to the aglycon binding pocket can lead to the development of antibiotics with dual D-Ala-D-Ala/D-Lac binding properties, effectively combating vancomycin resistance. [, ]
  • Developing new peripheral modifications: Introducing new functionalities to the periphery of vancomycin aglycon, such as lipid chains or other pharmacophores, can improve its pharmacokinetic properties, target selectivity, and introduce synergistic mechanisms of action. []
  • Investigating the role of atropisomerism: Further studies on the impact of atropisomerism on the biological activity of vancomycin aglycon can lead to the development of more selective and potent analogs. [, , ]

Vancomycin

Compound Description: Vancomycin is a potent glycopeptide antibiotic that functions by inhibiting bacterial cell wall biosynthesis. [, ] It consists of a heptapeptide aglycon core decorated with sugar moieties. [, ] The aglycon portion, Vancomycin aglycon, is responsible for binding to the D-Ala-D-Ala terminus of peptidoglycans, essential components of bacterial cell walls. [, ]

Relevance: Vancomycin is the parent compound of Vancomycin aglycon. While Vancomycin aglycon possesses the core structure responsible for D-Ala-D-Ala binding, Vancomycin incorporates additional sugar residues that contribute to its overall activity and pharmacological properties. [, ]

N,N'-Ac2-L-Lys-D-Ala-D-Ala

Compound Description: N,N'-Ac2-L-Lys-D-Ala-D-Ala serves as a model ligand mimicking the D-Ala-D-Ala terminus of peptidoglycans. [, , , ] It is frequently employed in binding studies to assess the affinity of Vancomycin and its analogs for their peptidoglycan targets.

Relevance: This dipeptide is directly relevant to understanding the binding interactions of Vancomycin aglycon. The aglycon portion of Vancomycin binds to this dipeptide with high affinity, mimicking its interaction with the natural peptidoglycan substrate. [, , ]

N,N'-Ac2-L-Lys-D-Ala-D-Lac

Compound Description: N,N'-Ac2-L-Lys-D-Ala-D-Lac is another model ligand used to study the binding interactions of Vancomycin and its analogs. [, , ] This compound is particularly important in the context of vancomycin resistance, as it mimics the altered peptidoglycan terminus (D-Ala-D-Lac) found in vancomycin-resistant bacteria.

Relevance: This compound is crucial for understanding the reduced binding affinity of Vancomycin aglycon and Vancomycin towards vancomycin-resistant bacteria. The replacement of the terminal D-Ala with D-Lac leads to a significant decrease in binding affinity, contributing to antibiotic resistance. [, ]

[Ψ[CH2NH]Tpg]Vancomycin Aglycon

Compound Description: [Ψ[CH2NH]Tpg]Vancomycin Aglycon is a synthetic analog of Vancomycin aglycon designed to overcome vancomycin resistance. [] This analog features a critical structural modification where the residue 4 amide carbonyl is replaced with a methylene group. [] This alteration aims to enhance binding to both D-Ala-D-Ala and D-Ala-D-Lac, counteracting the resistance mechanism of bacteria. []

Relevance: This compound is directly relevant as a rationally designed analog of Vancomycin aglycon with improved binding affinity for both the natural and altered peptidoglycan termini. This modification aims to restore the antibiotic efficacy of Vancomycin against resistant strains. []

[Ψ[C(=S)NH]Tpg(4)]Vancomycin Aglycon

Compound Description: [Ψ[C(=S)NH]Tpg(4)]Vancomycin Aglycon is another synthetic analog of Vancomycin aglycon, incorporating a thioamide group at residue 4. [, ] This compound serves as a synthetic precursor to the amidine-containing analogs and provides valuable insights into the structure-activity relationships of residue 4 modifications.

Relevance: This analog is structurally related to Vancomycin aglycon and serves as a crucial intermediate in synthesizing more potent analogs targeting vancomycin-resistant bacteria. The thioamide modification itself does not confer enhanced activity but serves as a steppingstone for further derivatization. [, ]

[Ψ[C(=NH)NH]Tpg(4)]Vancomycin Aglycon

Compound Description: [Ψ[C(=NH)NH]Tpg(4)]Vancomycin Aglycon represents a breakthrough in combating vancomycin resistance. [, ] This analog, incorporating an amidine at residue 4, exhibits potent antimicrobial activity against vancomycin-resistant bacteria. [, ] The amidine modification allows for dual binding to both D-Ala-D-Ala and D-Ala-D-Lac, effectively circumventing the resistance mechanism. [, ]

Relevance: This compound is directly related to Vancomycin aglycon as a rationally designed, highly potent analog demonstrating success in overcoming vancomycin resistance. The introduction of the amidine group at residue 4 restores and even enhances binding to both the native and altered peptidoglycan targets, paving the way for next-generation antibiotics. [, ]

Teicoplanin Aglycon

Compound Description: Teicoplanin aglycon is the aglycon portion of Teicoplanin, another naturally occurring glycopeptide antibiotic structurally similar to Vancomycin. [, , ] Like Vancomycin aglycon, it plays a crucial role in binding to D-Ala-D-Ala termini of peptidoglycans. [, ]

Relevance: Teicoplanin aglycon is relevant due to its structural similarity to Vancomycin aglycon, sharing the same heptapeptide core structure and mechanism of action. Comparing these two aglycons provides valuable insights into structure-activity relationships within the glycopeptide antibiotic family. [, ]

Desleucyl-Vancomycin

Compound Description: Desleucyl-Vancomycin is an analog of Vancomycin lacking the N-terminal N-methyl-leucine residue. [] This modification significantly diminishes the compound's antimicrobial activity, highlighting the importance of the N-methyl-leucine residue in target binding. []

Relevance: Desleucyl-Vancomycin is relevant because it underscores the importance of specific structural features in Vancomycin aglycon for maintaining biological activity. The loss of activity upon removing the N-methyl-leucine residue emphasizes its role in the overall binding interaction with peptidoglycans. []

Orienticin C Aglycon (Bis-dechlorovancomycin Aglycon)

Compound Description: Orienticin C aglycon is structurally similar to Vancomycin aglycon but lacks the chlorine atoms present in the latter's structure. [] This difference in halogenation pattern offers insights into the impact of chlorine atoms on the activity and properties of vancomycin-related antibiotics.

Relevance: Orienticin C aglycon is relevant due to its close structural similarity to Vancomycin aglycon. The comparison of their activities and properties helps elucidate the specific roles of chlorine atoms in the biological activity and pharmacological profile of Vancomycin and related compounds. []

Source and Classification

Vancomycin was originally isolated from Amycolatopsis orientalis (formerly Streptomyces orientalis), a soil bacterium. It belongs to the class of glycopeptide antibiotics, which are characterized by their ability to inhibit bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursors. The aglycon form is classified as a peptide due to its amino acid composition but is distinct from the fully glycosylated antibiotic.

Synthesis Analysis

Methods and Technical Details

The total synthesis of vancomycin aglycon has been accomplished using various methodologies, notably including:

  • Kinetically-Controlled Diastereoselective Introduction: A recent synthesis achieved in 17 steps incorporates a ligand-controlled atroposelective one-pot Miyaura borylation-Suzuki coupling sequence, which introduces chirality with high diastereoselectivity (>20:1) .
  • Macrolactamization: This step involves the formation of macrocyclic structures that are critical for the antibiotic's function. The process was optimized to minimize epimerization, achieving a ratio greater than 30:1 .
  • Enzymatic Glycosylation: Following the synthetic steps, a two-step enzymatic glycosylation was utilized to convert the aglycon into various modified analogues without the need for protecting groups .

These methods highlight the complexity and innovation involved in synthesizing vancomycin aglycon and its derivatives.

Molecular Structure Analysis

Structure and Data

The molecular structure of vancomycin aglycon is defined by its rigid tricyclic heptapeptide core, which consists of seven amino acids linked by peptide bonds. The aglycon lacks the sugar components that are part of the complete vancomycin structure.

Key structural features include:

  • Atropisomerism: The presence of axial chirality in certain bonds contributes to its biological activity.
  • Macrocyclic Rings: The compound contains multiple macrocyclic structures that are integral to its mechanism of action.

The molecular formula for vancomycin aglycon is C29H47N5O8C_{29}H_{47}N_{5}O_{8} .

Chemical Reactions Analysis

Reactions and Technical Details

Vancomycin aglycon participates in several significant chemical reactions:

  • Aromatic Nucleophilic Substitution: This reaction is essential for forming biaryl ether linkages within the molecule. It has been optimized through various synthetic pathways .
  • Edman Degradation: This method has been employed to remove specific amino acid residues from the aglycon, facilitating further modifications and studies on structure-activity relationships .
  • Formation of Covalent Bonds: Modifications at the N-terminus have been explored through reactions with nucleophiles such as hydrazines and amines, enhancing antimicrobial activity against resistant strains .

These reactions underscore the versatility of vancomycin aglycon in synthetic chemistry.

Mechanism of Action

Process and Data

Vancomycin aglycon exerts its antibacterial effects primarily by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls. This binding inhibits transglycosylation and transpeptidation processes necessary for cell wall synthesis, leading to cell lysis and death.

Research indicates that modifications to the aglycon can enhance its binding affinity and efficacy against resistant bacterial strains. For example, certain analogues have demonstrated improved activity against VanA-type resistant enterococci due to structural modifications that enhance interaction with target sites .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vancomycin aglycon exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar amino acid residues but may exhibit limited solubility in organic solvents.
  • Stability: The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature variations.
  • Melting Point: The melting point ranges around 200 °C, indicating thermal stability suitable for various synthetic processes.

These properties are essential for understanding how vancomycin aglycon behaves in biological systems and during synthesis.

Applications

Scientific Uses

Vancomycin aglycon has significant applications in scientific research:

  • Antibiotic Development: Its structure serves as a template for developing new antibiotics aimed at overcoming resistance mechanisms in bacteria.
  • Biological Studies: Researchers utilize vancomycin aglycon analogues to study mechanisms of bacterial resistance and explore structure-activity relationships.
  • Synthetic Chemistry: The compound is a focal point for developing novel synthetic methodologies that can be applied to other complex natural products.
Introduction to Vancomycin Aglycon

Structural Overview and Biopharmaceutical Significance

Vancomycin aglycon is the core heptapeptide scaffold of vancomycin (C₆₆H₇₅Cl₂N₉O₂₄), lacking the disaccharide moiety (vancosamine and glucose) attached to residue 4 of the mature antibiotic. This tricyclic structure consists of three key domains [1] [3]:

  • A rigid basket-shaped backbone formed by residues 1-3 and 5-7
  • Three aryl-aryl ether linkages (AB, CD, DE rings) creating conformational restraint
  • Two chlorine atoms at residues 2 and 6 critical for antibacterial activity

The aglycon retains vancomycin's primary mechanism of action: high-affinity binding to the D-Ala-D-Ala terminus of lipid II peptidoglycan precursors through five hydrogen bonds. This binding inhibits transglycosylase enzymes, disrupting bacterial cell wall synthesis [4] [6]. Crucially, removal of the disaccharide reduces molecular weight by ~18% (MW 1143.93 g/mol vs 1449.25 g/mol for vancomycin) and significantly alters pharmacokinetic properties, including:

  • Increased membrane permeability
  • Enhanced tissue penetration
  • Modified renal clearance pathways [5] [8]

Table 1: Structural Comparison of Vancomycin Aglycon and Vancomycin

CharacteristicVancomycin AglyconVancomycin
Molecular FormulaC₅₃H₅₂Cl₂N₈O₁₇C₆₆H₇₅Cl₂N₉O₂₄
Molecular Weight1143.93 g/mol1449.25 g/mol
Sugar MoietiesNoneVancosamine-Glucose disaccharide
Key Functional Groups- Chlorines at residues 2/6 - Carboxylic acid at residue 7 - Free amines at residues 1/3- Additional sugar hydroxyl groups - Same aglycon functional groups
Primary Target BindingD-Ala-D-Ala (Kd ~100 nM)D-Ala-D-Ala (Kd ~10 nM)

Biopharmaceutical studies reveal the aglycon's binding pocket possesses remarkable flexibility despite its rigid framework. Nuclear magnetic resonance (NMR) analyses demonstrate that residues 4 and 5 undergo conformational adjustments to accommodate modified peptide ligands, a property exploited in resistance-overcoming analogs [5] [7]. The absence of sugars also facilitates dimerization in aqueous environments, enhancing avidity for cell wall targets through cooperative effects absent in glycosylated vancomycin [9].

Historical Context of Discovery and Early Syntheses

Vancomycin aglycon was first characterized during structural elucidation studies of vancomycin in the 1970-80s. Initial misidentification of the asparagine residue at position 3 as isoaspartic acid delayed correct structural assignment until 1982 [7] [9]. The aglycon's significance emerged when enzymatic deglycosylation studies demonstrated retained (though diminished) antibacterial activity, establishing it as a pharmacophore [5].

Total synthesis became feasible through pioneering work by two research groups:1. Evans Group Approach (1998): Utilized biomimetic oxidative coupling for key ring closures:- Thallium(III)-mediated CD diaryl ether formation

Table 2: Key Milestones in Vancomycin Aglycon Research

YearMilestoneSignificance
1982Correct structural assignmentClarified Asn vs isoAsp configuration at residue 3
1998First total synthesis (Evans)Biomimetic oxidative couplings; 30+ steps
1999Alternative synthesis (Nicolaou)Suzuki biaryl coupling; <30 linear steps
2006First dual-binding analog (Boger)[Ψ[C(=NH)NH]Tpg⁴]aglycon overcomes VanA resistance
2014Lipophilic aglycon dimersEnhanced activity against VRE and Gram-negatives

These syntheses required over 30 steps with yields <1%, highlighting the extraordinary complexity of the molecule. They enabled access to aglycon variants for structure-activity relationship (SAR) studies previously impossible with semisynthetic approaches [7].

Role in Antibiotic Resistance Research

Vancomycin aglycon serves as the essential scaffold for developing resistance-overcoming glycopeptides. Its structural simplification facilitates targeted modifications addressing specific resistance mechanisms:

D-Ala-D-Lac Binding Optimization: Vancomycin-resistant enterococci (VRE) express modified peptidoglycan precursors terminating in D-Ala-D-Lactate (D-Lac), reducing vancomycin binding affinity 1000-fold. Aglycon-based analogs address this through:

  • C-Terminal Modifications: Installation of (4-chlorobiphenyl)methyl substituents (oritavancin-type) enhances membrane anchoring and dimerization [3] [9]
  • Residue 4 Amidine Derivatives: [Ψ[C(=NH)NH]Tpg⁴]aglycon analogs form an additional hydrogen bond with D-Lac's ester oxygen, restoring binding (Kd ~30 nM vs D-Ala-D-Lac) [5] [7]
  • Lipophilic Dimers: Yarlagadda's C-terminus-linked alkyl chain dimers (e.g., C₁₁H₂₃-CO-Lys) exhibit MICs ≤1 μg/mL against VanA VRE by enhancing membrane disruption [5]

Table 3: Resistance Mechanisms and Aglycon-Based Counterstrategies

Resistance MechanismBacterial PhenotypeAglycon Engineering StrategyRepresentative Analog
D-Ala-D-Ala → D-Ala-D-LacVanA VRE- Enhanced membrane anchoring - Complementary H-bond donors[4-(4-Chlorophenyl)benzyl]aglycon
D-Ala-D-Ala → D-Ala-D-SerVanC VRE- Expanded binding pocket - Flexible substituents at residue 6[Ψ[CH₂NH]Tpg⁶]aglycon
Biofilm FormationMRSA/VRE- Increased lipophilicity - Cationic chargesVancomycin aglycon–polyarginine conjugates
Thickened Cell WallsVISA- Dimerization enhancers - Cell-penetrating motifsDipi-vancomycin aglycon–Zn²⁺ complexes

Synergistic Mechanisms: Modern aglycon derivatives incorporate multiple resistance-countering elements:

  • Oritavancin-Inspired Analogs: Combine chlorobiphenylmethyl and 4-epi-vancosamine for dual membrane disruption and D-Ala-D-Ala/D-Lac binding [3]
  • Metal-Complexing Variants: Histidine-modified aglycons complex Zn²⁺, generating reactive oxygen species that augment direct cell wall inhibition [3]
  • Heterobifunctional Conjugates: Linkers enabling attachment to fluoroquinolones or aminoglycosides create hybrid antibiotics with expanded spectra [3]

Computational approaches now accelerate aglycon redesign:

  • Molecular Dynamics Simulations: Quantify binding free energy changes (ΔΔG) for D-Ala-D-Lac vs D-Ala-D-Ala complexes, guiding residue-specific modifications [5]
  • Pharmacokinetic Modeling: Predict tissue distribution of lipophilic analogs, optimizing dosing regimens for resistant infections [3]

The aglycon platform enables systematic exploration beyond natural glycopeptide constraints, positioning it as the cornerstone for next-generation antibiotics against multidrug-resistant pathogens.

Properties

CAS Number

82198-76-3

Product Name

Vancomycin aglycon

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C53H52Cl2N8O17

Molecular Weight

1143.9 g/mol

InChI

InChI=1S/C53H52Cl2N8O17/c1-19(2)10-29(57-3)47(71)62-42-44(68)21-5-8-33(27(54)12-21)79-35-14-23-15-36(46(35)70)80-34-9-6-22(13-28(34)55)45(69)43-52(76)61-41(53(77)78)26-16-24(64)17-32(66)38(26)25-11-20(4-7-31(25)65)39(49(73)63-43)60-50(74)40(23)59-48(72)30(18-37(56)67)58-51(42)75/h4-9,11-17,19,29-30,39-45,57,64-66,68-70H,10,18H2,1-3H3,(H2,56,67)(H,58,75)(H,59,72)(H,60,74)(H,61,76)(H,62,71)(H,63,73)(H,77,78)/t29-,30+,39-,40-,41+,42-,43+,44-,45-/m1/s1

InChI Key

JHIKFOISFAQTJQ-YZANBJIASA-N

SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Synonyms

aglucovancomycin B

Canonical SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.